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Compound of Interest

Compound Name: K03861

Cat. No.: B1684544

This technical guide provides a comprehensive overview of the binding kinetics of K03861, a
type Il inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The document is intended for
researchers, scientists, and drug development professionals, offering detailed quantitative data,
experimental methodologies, and visual representations of the relevant biological pathways
and experimental workflows.

Introduction to K03861 and CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a critical role
in regulating the cell cycle, particularly the transition from G1 to S phase.[1][2] Its activity is
dependent on binding to regulatory cyclin partners, primarily Cyclin E and Cyclin A.[2][3]
Dysregulation of the CDK2 signaling pathway is frequently observed in various cancers,
making it a significant target for therapeutic intervention.

K03861 (also known as AUZ454) is a potent, type Il inhibitor of CDK2.[4][5] Unlike type |
inhibitors that bind to the active conformation of the kinase, type Il inhibitors like K03861
stabilize the inactive "DFG-out” conformation.[6][7] This mechanism involves competition with
the binding of activating cyclins, thereby preventing the kinase's activation.[4][5][8] Structural
analysis of the CDK2-K03861 complex has provided the first co-crystal structure of a type Il
inhibitor bound to CDK2, revealing a canonical type Il binding mode.[6][7]

Quantitative Binding Kinetics Data
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The binding affinity of KO3861 to CDK2 has been characterized against the wild-type (WT)
enzyme and several mutants designed to facilitate the DFG-out conformation. The dissociation
constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger
interaction. Analysis of the binding kinetics has also revealed that K03861 exhibits a slow
dissociation off-rate, a desirable characteristic for drug candidates as it can lead to a prolonged
duration of action.[6][7]

Target Protein Dissociation Constant (Kd)
CDK2 (Wild Type) 50 nM[4][8]

CDK2 (C118L Mutant) 18.6 nM[4][8]

CDK2 (A144C Mutant) 15.4 nM[4][8]

CDK2 (C118L/A144C Mutant) 9.7 nM[4][8]

CDK2 (Unspecified) 8.2 nM[5]

Experimental Protocols

The binding kinetics and affinity of KO3861 to CDK2 are determined using various biochemical
and biophysical assays. While the specific details for KO3861's characterization were
published, a common and powerful technique for such measurements is Biolayer
Interferometry (BLI).[9][10][11]

Protocol: Biolayer Interferometry (BLI) for Kinase-Inhibitor Binding Analysis

Objective: To quantify the association (k_on) and dissociation (k_off) rates and determine the
binding affinity (Kd) of an inhibitor (e.g., KO3861) to its target kinase (e.g., CDK2).

Materials:
o Recombinant purified CDK2 (ligand)
o K03861 (analyte)

e BLI instrument (e.g., Octet system)
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e Biosensors (e.g., Streptavidin-coated for biotinylated CDK2)

e Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
e 96-well microplates

Methodology:

» Immobilization: A biotinylated preparation of CDK2 is immobilized onto streptavidin-coated
biosensors. The sensors are dipped into wells containing a specific concentration of CDK2
(e.g., 750 ng/mL) for a defined period to achieve an optimal loading level.[11]

o Baseline: The loaded biosensors are moved to wells containing only the assay buffer to
establish a stable baseline signal. This step ensures that any subsequent signal change is
due to the binding event.

o Association: The biosensors are then immersed in wells containing various concentrations of
K03861 dissolved in the assay buffer. The binding of K03861 to the immobilized CDK2
causes a change in the interference pattern of light, which is recorded in real-time as an
increase in signal response. This phase is monitored until the binding approaches
equilibrium.

o Dissociation: Following the association phase, the biosensors are transferred back to wells
containing only the assay buffer. The K03861 molecules begin to dissociate from CDK2,
resulting in a decrease in the signal. This dissociation is also monitored in real-time.

o Data Analysis: The resulting sensorgrams (plots of response vs. time) are analyzed using the
instrument's software. The association and dissociation curves are fitted to a 1:1 binding
model to calculate the association rate constant (k_on), the dissociation rate constant (k_off),
and the equilibrium dissociation constant (Kd), where Kd = k_off / k_on.

Visualizations

4.1. CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the
cell cycle. Growth factor signaling leads to the activation of CDK4/6-Cyclin D complexes, which

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://escholarship.org/content/qt2tj6s3d2/qt2tj6s3d2_noSplash_be3b3c91d1fc7916ea563c6d4bed3798.pdf
https://www.benchchem.com/product/b1684544?utm_src=pdf-body
https://www.benchchem.com/product/b1684544?utm_src=pdf-body
https://www.benchchem.com/product/b1684544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

initiate the phosphorylation of the Retinoblastoma protein (Rb). This releases the E2F
transcription factor to promote the expression of genes required for S phase, including Cyclin
E. The subsequent formation of the CDK2-Cyclin E complex further phosphorylates Rb,
creating a positive feedback loop that drives the cell into S phase.
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Caption: The CDK2 signaling pathway in the G1/S cell cycle transition.
4.2. Experimental Workflow for Binding Kinetics

The diagram below outlines the typical workflow for determining the binding kinetics of an
inhibitor using Biolayer Interferometry (BLI), a standard method for such analyses.
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Caption: Experimental workflow for Biolayer Interferometry (BLI).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1684544#k03861-cdk2-binding-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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